Pneumadin

Description

Discovery and Initial Characterization of Pneumadin as a Biologically Active Peptide

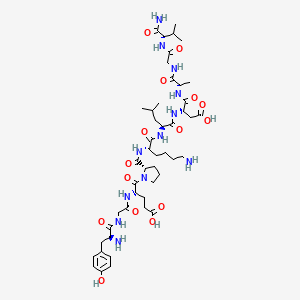

Pneumadin was originally isolated from mammalian lungs and characterized as a decapeptide. Initial research identified it as a substance capable of releasing arginine-vasopressin (AVP) from the neurohypophysis, an action that results in an antidiuretic effect. researchgate.netnih.gov The peptide from rat lung was determined to have the sequence Tyr-Gly-Glu-Pro-Lys-Leu-Asp-Ala-Gly-Val-NH2. researchgate.netnih.gov The human fetal lung peptide was found to differ slightly, with an alanine (B10760859) substitution instead of tyrosine at the first position, resulting in the sequence Ala-Gly-Glu-Pro-Lys-Leu-Asp-Ala-Gly-Val-NH2. researchgate.netnih.govqyaobio.com This difference in amino acid sequence between species highlights potential variations in peptide structure and possibly function across mammals.

The initial characterization of Pneumadin established its biological activity primarily through its influence on AVP release and subsequent antidiuretic effect in vivo. researchgate.netnih.govmedchemexpress.com Studies in water-loaded rats demonstrated that intravenous injection of Pneumadin caused rapid and significant antidiuresis and a reduction in sodium and chloride excretion. researchgate.net This effect was accompanied by a significant increase in circulating AVP levels. researchgate.net

Further research has explored other potential actions of Pneumadin. It has been found to stimulate the pituitary-adrenocortical axis in rats, increasing ACTH plasma concentration and enhancing the growth of the adrenal cortex, particularly in dexamethasone-treated rats. researchgate.netnih.govum.esum.es While Pneumadin increased cytosolic Ca2+ concentration in dispersed rat adrenocortical cells, it did not directly stimulate steroid secretion from these cells, suggesting its effects on steroid hormones in vivo might be mediated indirectly, possibly through enhanced AVP and ACTH release. um.esum.es

Historical Context of Lung Peptide Research and its Significance

The discovery of Pneumadin is situated within a broader history of research into biologically active peptides found in the lungs. The lung is known to contain various peptide-containing cells and biologically active peptides, some of which are also found in the brain and intestines. researchgate.net Early research in this field aimed to identify and understand the roles of such peptides in respiratory physiology and pathology.

The presence of peptides with diverse activities in lung tissue suggested potential roles in regulating local lung function, as well as systemic effects via release into circulation. Research into lung peptides has explored their involvement in processes such as inflammation, vascular remodeling, and fluid balance. researchgate.netnih.gov The identification of Pneumadin, with its potent effect on AVP release and antidiuresis, added a significant piece to this puzzle, suggesting a link between lung activity and systemic water balance regulation. researchgate.netnih.gov The finding that Pneumadin is present in both adult and fetal mammalian lungs, and in neonatal rat intestines, further indicated its potential importance as a regulatory substance across different developmental stages and tissues. researchgate.netnih.govresearchgate.net

Classification of Pneumadin within Regulatory Peptides and Peptide Hormones

Pneumadin is classified as a biologically active decapeptide. researchgate.netqyaobio.comnih.gov Based on its function in stimulating the release of arginine-vasopressin, a known peptide hormone, and its own effects on physiological processes like diuresis and the pituitary-adrenocortical axis, Pneumadin can be considered a regulatory peptide with hormonal characteristics. researchgate.netnih.govmedchemexpress.comnih.gov

Regulatory peptides are a diverse group of molecules that play crucial roles in controlling various bodily functions, often acting as signaling molecules in the nervous and endocrine systems. nih.govuptodateonline.ir Peptide hormones, a subset of regulatory peptides, are secreted into the bloodstream and act on distant target tissues. usada.org Pneumadin's isolation from lung tissue and its demonstrated effects on the release of AVP, which then acts systemically, align with the characteristics of a peptide hormone or a factor that regulates peptide hormone release. researchgate.netnih.govmedchemexpress.com

Its involvement in stimulating ACTH release also positions it within the context of peptides that influence the neuroendocrine axes. nih.govum.esum.es While the exact full spectrum of Pneumadin's physiological roles is still under investigation, its established actions on AVP release and the pituitary-adrenocortical axis firmly place it in the category of regulatory peptides with significant biological activity. researchgate.netnih.govmedchemexpress.comnih.govum.esum.es

Here is a table summarizing key information about Pneumadin:

| Feature | Description |

| Classification | Biologically active decapeptide, Regulatory peptide |

| Source | Mammalian lungs (adult and fetal), Neonatal rat intestines |

| Rat Sequence | Tyr-Gly-Glu-Pro-Lys-Leu-Asp-Ala-Gly-Val-NH2 |

| Human Fetal Sequence | Ala-Gly-Glu-Pro-Lys-Leu-Asp-Ala-Gly-Val-NH2 |

| Primary Action | Stimulates Arginine-Vasopressin (AVP) release |

| Physiological Effect | Antidiuresis |

| Other Reported Effects | Stimulates pituitary-adrenocortical axis, enhances adrenal growth (in rats) |

Propriétés

IUPAC Name |

(4S)-5-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H74N12O15/c1-24(2)19-32(45(72)57-33(21-38(65)66)44(71)53-26(5)41(68)51-23-36(62)58-39(25(3)4)40(50)67)56-43(70)30(9-6-7-17-48)55-46(73)34-10-8-18-59(34)47(74)31(15-16-37(63)64)54-35(61)22-52-42(69)29(49)20-27-11-13-28(60)14-12-27/h11-14,24-26,29-34,39,60H,6-10,15-23,48-49H2,1-5H3,(H2,50,67)(H,51,68)(H,52,69)(H,53,71)(H,54,61)(H,55,73)(H,56,70)(H,57,72)(H,58,62)(H,63,64)(H,65,66)/t26-,29-,30-,31-,32-,33-,34-,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBSORCBSCSOBHH-IHJZLXGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(C(C)C)C(=O)N)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H74N12O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1047.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130918-90-0 | |

| Record name | Pneumadin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130918900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Characteristics and Structural Diversity of Pneumadin

The Decapeptide Structure as a Basis for Biological Activity

Pneumadin is classified as a decapeptide, meaning its structure is composed of ten amino acid residues linked by peptide bonds. researchgate.netqyaobio.commedchemexpress.com This specific chain length and sequence are fundamental to its observed biological activity. The primary known function of Pneumadin is its potent stimulating effect on the release of arginine-vasopressin (AVP) from the neurohypophysis. researchgate.netqyaobio.commedchemexpress.com AVP, also known as antidiuretic hormone, plays a crucial role in regulating water reabsorption in the kidneys, thereby influencing antidiuresis. researchgate.net The ability of Pneumadin to trigger AVP release underscores the importance of its decapeptide structure in mediating this specific physiological response. Studies in water-loaded rats have demonstrated that intravenous injection of Pneumadin causes rapid and significant antidiuresis, further highlighting the link between its peptide structure and its biological effect on water excretion. researchgate.net

Interspecies Amino Acid Sequence Variations: Comparative Analysis of Rat and Human Pneumadin

Comparative analysis of Pneumadin isolated from different mammalian species reveals a high degree of sequence similarity, with a notable difference observed between the rat and human forms. Both rat and human Pneumadin are decapeptides. researchgate.netqyaobio.com The amino acid sequence for rat Pneumadin has been determined as Tyr-Gly-Glu-Pro-Lys-Leu-Asp-Ala-Gly-Val-NH2. researchgate.netqyaobio.com In contrast, the peptide isolated from human fetal lungs differs by a single amino acid substitution at the first position. researchgate.netqyaobio.com Human Pneumadin has Alanine (B10760859) (Ala) at the N-terminus instead of Tyrosine (Tyr). researchgate.netqyaobio.com This single amino acid variation represents the primary structural difference identified between the rat and human forms of this decapeptide.

The sequences are as follows:

| Species | Amino Acid Sequence |

| Rat | Tyr-Gly-Glu-Pro-Lys-Leu-Asp-Ala-Gly-Val-NH₂ researchgate.netqyaobio.com |

| Human | Ala-Gly-Glu-Pro-Lys-Leu-Asp-Ala-Gly-Val-NH₂ researchgate.netqyaobio.com |

This difference in the N-terminal amino acid suggests potential implications for species-specific interactions or processing, although the core biological activity related to AVP release appears to be conserved. researchgate.netmedchemexpress.com

In Vivo Modification and Processing of Pneumadin Peptide

Information specifically detailing the in vivo modification and processing of Pneumadin is limited in the provided sources. However, peptides can undergo various post-translational modifications in living organisms that influence their activity, stability, and localization. googleapis.com The fact that Pneumadin is isolated as a decapeptide from lung tissue suggests it is either synthesized directly in this form or processed from a larger precursor peptide. While the exact enzymatic cleavage or modification pathways specific to Pneumadin in vivo are not explicitly described in the search results, the general concept of post-translational modification is relevant to the biological handling of peptides like Pneumadin. googleapis.com Further research would be required to fully elucidate the specific in vivo processing events that Pneumadin undergoes after synthesis.

Conformational Analysis and Structure-Activity Relationship Studies of Pneumadin

Structure-Activity Relationship (SAR) studies aim to understand how modifications to a molecule's chemical structure affect its biological activity. fiveable.mepharmacologymentor.com Conformational analysis is a key component of SAR, involving the study of the different three-dimensional shapes a molecule can adopt and how these shapes relate to its interaction with biological targets. fiveable.meslideshare.netnih.gov While SAR and conformational analysis are standard approaches in peptide research to optimize therapeutic properties and understand binding mechanisms fiveable.mepharmacologymentor.comslideshare.netnih.gov, detailed research findings specifically on the conformational analysis and SAR studies of Pneumadin are not extensively described in the provided search results. The biological activity of Pneumadin is known to be linked to its decapeptide structure and its ability to stimulate AVP release researchgate.netmedchemexpress.com, implying an inherent structure-activity relationship. However, specific studies exploring how alterations to the amino acid sequence (beyond the rat/human difference), peptide backbone modifications, or conformational constraints influence Pneumadin's potency or efficacy in stimulating AVP release are not detailed. Such studies would typically involve synthesizing peptide analogs and evaluating their biological responses to map the critical structural features required for activity. pharmacologymentor.com

Physiological Distribution and Cellular Expression of Pneumadin

Primary Site of Isolation: Mammalian Lung Tissue Localization and Synthesis

Pneumadin was first isolated from mammalian lungs, where it is present in significant amounts in both newborn and adult rats, as well as in human fetal lungs. nih.govsci-hub.ru Immunocytochemical studies have localized Pneumadin immunoreactivity (PNM-IR) within the epithelial cells of the bronchi and bronchioles in rats. The staining is typically observed at the apical pole of these cells. sci-hub.runih.gov In embryonic development, PNM-IR is detected in large cells within the connective tissue of the lungs at day 18 of embryonic life in rats. sci-hub.ru High concentrations of Pneumadin have been measured in newborn and adult rat lungs using RIA. sci-hub.runih.gov

Distribution and Concentration in Male Reproductive Organs: Ventral Prostate and Seminal Vesicles

High concentrations of Pneumadin have been found in the rat ventral prostate, suggesting a significant role in this organ. nih.govnih.govnih.gov The concentration of Pneumadin in the seminal vesicles is considerably lower, approximately 40 times less than that in the ventral prostate. nih.gov

Studies on the hormonal regulation of Pneumadin in the male reproductive system have shown that its content in the rat prostate is dependent on adequate levels of circulating testosterone (B1683101). nih.gov Castration leads to a substantial decrease in Pneumadin concentration in the ventral prostate, an effect that can be prevented by testosterone replacement. nih.govnih.gov Prolonged administration of estradiol (B170435) to adult male rats results in notable atrophy of the ventral prostate and seminal vesicles. nih.gov While estradiol treatment did not significantly change the Pneumadin concentration in the ventral prostate, the total peptide content per gland was markedly lowered due to the atrophy. nih.gov In the seminal vesicles, estradiol treatment led to a higher concentration of Pneumadin on days 20 and 30 compared to intact rats, but the total content per gland was also notably lowered due to atrophy. nih.gov

Immunocytochemical studies did not detect PNM-immunoreactive substances in the seminal vesicles of either intact or estradiol-administered rats. nih.gov

Immunocytochemical Localization within Epithelial Cells of the Ventral Prostate

Immunocytochemistry has localized Pneumadin immunoreactivity exclusively to the epithelial cells of the rat ventral prostate. sci-hub.runih.govthieme-connect.com Within these epithelial cells, PNM immunoreactivity is primarily situated in the apical pole. nih.gov The staining is particularly evident in subcellular organelles associated with protein secretion, including cisternae of the rough endoplasmic reticulum, vacuoles, and granules. nih.gov Orchidectomy significantly reduces the concentration of PNM-IR, and this effect is reversed by testosterone administration. nih.govthieme-connect.com Estradiol did not alter the concentration of PNM-IR in the atrophic prostate of sham-operated rats. nih.gov

Presence and Detection in Other Peripheral Organs: Duodenum, Thymus, Thyroid Gland

Beyond the lungs and male reproductive organs, Pneumadin immunoreactivity has been detected in several other peripheral organs in rats, including the duodenum, thymus, and thyroid gland. nih.govsci-hub.runih.gov

In the duodenum, ICC detected PNM-IR exclusively in the Brunner's glands and crypts. sci-hub.runih.gov While RIA indicated the presence of radioimmunoassayable Pneumadin in the intestinal tract, dilution tests suggested the presence of interfering substances in these tissues, making RIA measurements less reliable for the duodenum. sci-hub.runih.gov

Low amounts of Pneumadin have been demonstrated in the thymus using both RIA and ICC. sci-hub.runih.gov PNM-IR was observed near the connective tissue septa in the thymus. sci-hub.ru

Other organs examined by RIA and ICC in rats, including the kidneys, testes, ovaries, uterus, pancreas, liver, spleen, adrenal glands, and heart, did not show detectable levels of Pneumadin immunoreactivity. sci-hub.runih.gov Although radioimmunoassayable Pneumadin was found in the kidneys, dilution tests suggested the presence of interfering substances, and ICC did not detect PNM-IR in this organ. sci-hub.runih.gov

Developmental Expression Profiles of Pneumadin in Specific Tissues

Studies on the postnatal development of the rat ventral prostate have shown changes in Pneumadin content and concentration. Pneumadin content in the ventral prostate increases steadily from day 20 to day 90 of postnatal life, paralleling the increase in prostate weight. nih.gov Pneumadin concentration, however, remains relatively stable during this period, with a notable rise observed around day 40, a time when rat testes reach full maturation. nih.gov

In the lungs, PNM-IR is present at day 18 of embryonic life. sci-hub.ru In newborn and adult rats, PNM-IR is found in the bronchial and bronchiolar epithelium. sci-hub.runih.gov

These developmental expression profiles suggest that Pneumadin may play a role in the maturation and function of these tissues.

Summary of Pneumadin Distribution and Localization

| Organ | Detection Method(s) | Localization | Notes |

| Mammalian Lung | RIA, ICC | Bronchial and bronchiolar epithelial cells (apical pole), connective tissue cells (embryonic) nih.govsci-hub.runih.gov | Primary isolation site; high concentrations. nih.govsci-hub.runih.gov |

| Ventral Prostate | RIA, ICC | Epithelial cells (apical pole), rough endoplasmic reticulum, vacuoles, granules sci-hub.runih.govnih.govnih.govthieme-connect.com | Very high concentrations; testosterone-dependent. nih.govnih.govnih.gov |

| Seminal Vesicles | RIA, ICC | Not detected by ICC nih.gov | Much lower concentration than prostate; ICC negative. nih.gov |

| Duodenum | RIA, ICC | Brunner's glands and crypts sci-hub.runih.gov | RIA results potentially affected by interfering substances. sci-hub.runih.gov |

| Thymus | RIA, ICC | Near connective tissue septa sci-hub.ru | Low amounts detected. sci-hub.runih.gov |

| Thyroid Gland | RIA, ICC | C-cells sci-hub.runih.gov | RIA below detection limit, detected by ICC in specific cells. sci-hub.runih.gov |

| Kidneys | RIA, ICC | Not detected by ICC sci-hub.runih.gov | RIA results potentially affected by interfering substances. sci-hub.runih.gov |

| Testes | RIA, ICC | Not detected sci-hub.runih.gov | |

| Ovaries | RIA, ICC | Not detected sci-hub.runih.gov | |

| Uterus | RIA, ICC | Not detected sci-hub.runih.gov | |

| Pancreas | RIA, ICC | Not detected sci-hub.runih.gov | |

| Liver | RIA, ICC | Not detected sci-hub.runih.gov | |

| Spleen | RIA, ICC | Not detected sci-hub.runih.gov | |

| Adrenal Glands | RIA, ICC | Not detected sci-hub.runih.gov | Despite being a target organ for some PNM effects. sci-hub.runih.gov |

| Heart | RIA, ICC | Not detected sci-hub.runih.gov | |

| Brain Cortex | RIA | Not detected sci-hub.ru | |

| Cerebellum | RIA | Not detected sci-hub.ru | |

| Medulla Oblongata | RIA | Not detected sci-hub.ru |

Pneumadin Concentration in Rat Ventral Prostate During Postnatal Development

| Postnatal Age (Days) | PNM Content (Arbitrary Units) | PNM Concentration (Arbitrary Units) |

| 20 | Increasing steadily | Relatively stable |

| 40 | Increasing steadily | Marked rise |

| 90 | Increasing steadily | Relatively stable |

Data derived from research findings. nih.gov

Effect of Hormonal Manipulation on Pneumadin in Rat Ventral Prostate

| Treatment | Prostate Weight | PNM Concentration | PNM Content per Gland | PNM-IR Localization |

| Intact | Normal | High | High | Epithelial cells |

| Castration | Decreased | Significant drop | Significant drop | Reduced |

| Castration + Testosterone | Normal | Restored | Restored | Restored |

| Estradiol | Atrophy | Similar to intact | Markedly lowered | Epithelial cells |

Data derived from research findings. nih.govnih.govthieme-connect.com

Effect of Estradiol on Pneumadin in Rat Seminal Vesicles

| Treatment | Seminal Vesicle Weight | PNM Concentration | PNM Content per Gland | PNM-IR Localization |

| Intact | Normal | Low | Low | Not detected |

| Estradiol (Days 20-30) | Atrophy | Higher than intact | Notably lowered | Not detected |

Data derived from research findings. nih.gov

Pneumadin S Biological Activities and Mechanistic Pathways

Neuroendocrine System Modulation by Pneumadin

Pneumadin (PNM), a biologically active decapeptide found in mammalian lungs, has been shown to modulate the neuroendocrine system. chem960.comnih.govfluoroprobe.com Studies in rats indicate that PNM is involved in regulating the hypothalamo-pituitary-adrenal (HPA) axis. chem960.comnih.govfluoroprobe.com

PNM is a potent stimulator of arginine-vasopressin (AVP) release. chem960.comnih.govnih.govnih.gov This effect has been observed both in vivo and in vitro, leading to a pronounced antidiuretic action. chem960.comnih.govnih.gov The release of AVP stimulated by pneumadin occurs from the neurohypophysis. chem960.comnih.govfluoroprobe.com Experimental findings demonstrate that a bolus intravenous injection of 20 nmol of pneumadin into non-water-loaded rats resulted in a significant increase in circulating AVP levels within 10 minutes. nih.govnih.gov

The marked antidiuretic effect evoked by PNM is contingent upon a functional arginine vasopressin system. chem960.comnih.govnih.gov Evidence for this dependence comes from studies using Brattleboro rats, which are genetically deficient in circulating AVP. nih.govnih.gov In water-loaded Brattleboro rats, the administration of pneumadin did not induce a change in urine flow, thereby confirming that the antidiuretic effect of pneumadin is AVP-dependent. nih.govnih.gov

Pneumadin has been identified as an acute stimulator of the pituitary-adrenocortical axis in rats. chem960.comnih.govfluoroprobe.com This action underscores its potential role in influencing the complex feedback interactions within the HPA axis. chem960.com

Administration of PNM to intact rats, whether acutely or chronically, leads to an increase in blood ACTH levels. chem960.com In studies involving dexamethasone-administered rats, the decapeptide strikingly increased ACTH plasma concentration. fluoroprobe.com One study reported a significant increase, approximately 2.7-fold, in ACTH plasma concentration following PNM treatment. fluoroprobe.com This enhancement of ACTH release is suggested as a potential mechanism contributing to the observed stimulation of adrenal growth by PNM in dexamethasone-treated animals. fluoroprobe.com

Table 1: Effect of Pneumadin on ACTH Plasma Concentration in Dexamethasone-Administered Rats

| Parameter | Change Observed | Magnitude of Change |

| ACTH Plasma Concentration | Increased | ~2.7-fold fluoroprobe.com |

Note: Specific baseline values were not consistently available across sources, with emphasis placed on the relative change.

Acute Stimulation of the Pituitary-Adrenocortical Axis

Adrenocortical Growth and Cellular Dynamics

Beyond its effects on hormone release, pneumadin has also been shown to promote the growth of the adrenal glands in rats. chem960.com

Pneumadin has demonstrated the capacity to counteract adrenal atrophy induced by dexamethasone (B1670325) (Dx) in rats. chem960.com Investigations into the effects of 2- and 6-day PNM administration on the atrophic adrenal cortices of rats treated with dexamethasone for 8 and 12 days revealed that PNM prevented the decrease in both the volume and number of parenchymal cells. chem960.com Morphometric analysis confirmed that PNM significantly increased adrenal weight and the average volume of adrenocortical cells in dexamethasone-administered rats. fluoroprobe.com

Detailed morphometric data from studies on dexamethasone-administered rats treated with PNM illustrate these effects on cellular volume:

Table 2: Effect of Pneumadin on Adrenal and Adrenocortical Cell Volume in Dexamethasone-Administered Rats

| Parameter | Change Observed | Magnitude of Change (%) |

| Adrenal Weight | Increased | 52% fluoroprobe.com |

| Average Volume of Zona Glomerulosa (ZG) Cells | Increased | 13% fluoroprobe.com |

| Average Volume of Zona Fasciculata (ZF) Cells | Increased | 49% fluoroprobe.com |

| Average Volume of Zona Reticularis (ZR) Cells | Increased | 38% fluoroprobe.com |

| Average Volume of Adrenocortical Cells | Increased | Significant fluoroprobe.com |

The counteractive effect of PNM on dexamethasone-induced atrophy was observed to be partial and more pronounced in rats receiving lower doses of dexamethasone. chem960.com Although PNM increased the production of aldosterone (B195564) and corticosterone (B1669441) in adrenal quarters from dexamethasone-treated rats, it did not lead to significant changes in the plasma concentrations of these steroid hormones. chem960.com This suggests that while PNM may improve the secretory capacity of atrophic adrenocortical cells, this improvement might not be sufficient to elevate blood corticosteroid levels, or that dexamethasone exerts a direct inhibitory effect on these cells that PNM does not counteract. chem960.com

Effects on Adrenal Weight and Adrenocortical Cell Volume

Studies have investigated the effects of pneumadin (PNM) administration on adrenal glands, particularly in rats treated with dexamethasone (DX), which typically causes adrenal cortical atrophy due to prolonged ACTH suppression. nih.govum.es Administration of PNM has been shown to significantly increase adrenal weight and the average volume of adrenocortical cells in these rats. nih.govum.es This effect was coupled with rises in the average volumes of cells in the zona glomerulosa (ZG), zona fasciculata (ZF), and zona reticularis (ZR) of the adrenal cortex. um.es

For example, a study involving rats treated with dexamethasone for 8 days showed that subsequent 2-day PNM administration significantly raised adrenal weight by 52% compared to control rats. um.es This was accompanied by increases in the average volume of ZG cells (13%), ZF cells (49%), and ZR cells (38%). um.es

Table 1: Effects of Pneumadin on Adrenal Gland Parameters in Dexamethasone-Treated Rats

| Parameter | Control (DX-treated) | PNM-treated (DX + PNM) | Percentage Increase (PNM vs Control) |

| Adrenal Weight | Baseline | Significantly Increased | 52% um.es |

| Average ZG Cell Volume | Baseline | Increased | 13% um.es |

| Average ZF Cell Volume | Baseline | Increased | 49% um.es |

| Average ZR Cell Volume | Baseline | Increased | 38% um.es |

PNM has been found to counteract DX-induced adrenal atrophy by preventing the decrease in the volume and number of parenchymal cells. um.esnih.gov However, this preventive effect was observed to be partial and more pronounced in rats administered lower doses of DX. um.esnih.gov

Role of ACTH Release in Pneumadin-Mediated Adrenocortical Growth

Research suggests that pneumadin enhances the growth of the adrenal cortex, particularly in dexamethasone-administered rats, through a mechanism involving the stimulation of ACTH release. nih.govum.es PNM administration has been shown to strikingly increase ACTH plasma concentration. nih.govum.es

While PNM increases ACTH plasma concentration and stimulates adrenocortical growth, studies have indicated that it does not significantly affect the blood levels of aldosterone and corticosterone, nor the steroid output by adrenal quarters in the short term. nih.govum.es This suggests that while PNM stimulates growth, the treated adrenocortical cells may require more time to fully regain their differentiated secretory capacities. nih.govum.es

The mechanism by which PNM stimulates ACTH release is thought to be indirect, possibly involving the enhanced release of arginine-vasopressin (AVP) by the neurohypophysis. um.es AVP is known to stimulate ACTH secretion synergistically with corticotrophin-releasing hormone (CRH). synnovis.co.uk It is hypothesized that AVP and ACTH cooperate to enhance the growth of the adrenal cortex. um.es

Cellular Signaling and Ion Homeostasis

Induction of Intracellular Calcium Mobilization in Aortic Smooth Muscle Cells

Pneumadin has been shown to exert direct vascular effects by inducing changes in intracellular free calcium ([Ca2+]i) levels. nih.gov In cultured rat aortic smooth muscle cells, pneumadin evoked a rapid, concentration-dependent, biphasic increase in [Ca2+]i. nih.gov The [Ca2+]i level rose from a basal value of 108 nM to a maximum peak value of 170 nM. nih.gov While the maximal [Ca2+]i response was less than that evoked by other vasoactive agonists, pneumadin was found to be more potent, with an EC50 of 0.5 nM, compared to endothelin-1 (B181129) with an EC50 of 3.1 nM. nih.gov However, at concentrations exceeding 100 nM, pneumadin did not induce [Ca2+]i elevations above basal levels. nih.gov

Pretreatment with dexamethasone significantly increased the peak [Ca2+]i response to pneumadin, although the biphasic pattern remained unaffected. nih.gov This exaggerated [Ca2+]i response induced by dexamethasone pretreatment was abolished by preincubation with either the glucocorticoid antagonist mifepristone (B1683876) or the protein synthesis inhibitor cycloheximide. nih.gov

Table 2: Pneumadin's Effect on Intracellular Calcium in Rat Aortic Smooth Muscle Cells

| Condition | Basal [Ca2+]i (nM) | Peak [Ca2+]i (nM) | EC50 (nM) |

| Control | 108 nih.gov | 170 nih.gov | 0.5 nih.gov |

| Dexamethasone Pretreatment (100 nM, 24 hr) | - | 310 nih.gov | - |

The increase in [Ca2+]i evoked by pneumadin was not affected by antagonists for AT1 receptors (losartan), V1 selective vasopressin receptors (d(Ch2)5 Tyr(Me) AVP), or alpha-adrenoceptors (phentolamine). nih.gov

Involvement of Phospholipase C-Coupled Receptors in Pneumadin Action

Research indicates that pneumadin increases intracellular calcium mobilization in rat aortic smooth muscle cells via the activation of phospholipase C (PLC)-coupled receptors. nih.govbiosyn.com Pneumadin-evoked increases in inositol (B14025) 1,4,5-trisphosphate levels paralleled the observed [Ca2+]i changes. nih.gov PLC is a key enzyme in signal transduction pathways that cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3), with IP3 leading to the release of intracellular calcium. wikipedia.orgsigmaaldrich.com Receptors that activate this pathway are often G protein-coupled receptors. wikipedia.orgsigmaaldrich.comebi.ac.uk

Autocrine and Paracrine Regulatory Contributions of Pneumadin in Peripheral Organs

Beyond its effects on the pituitary-adrenal axis, findings suggest that pneumadin may be involved in the autocrine and paracrine functional regulation of various peripheral organs. researchgate.netnih.govresearchgate.net Pneumadin has been isolated from mammalian lungs, and high concentrations have been detected in newborn and adult rat lungs, localized to the bronchial and bronchiolar epithelium. researchgate.netsci-hub.runih.govresearchgate.net

Very high concentrations of pneumadin have also been measured in the rat ventral prostate, with immunocytochemistry showing pneumadin immunoreactivity in the epithelial cells. researchgate.netsci-hub.runih.govresearchgate.net Castration resulted in a significant drop in prostatic pneumadin concentration, an effect prevented by testosterone (B1683101) replacement. researchgate.net Low amounts of pneumadin have been detected in the thymus. researchgate.netsci-hub.runih.govresearchgate.net

While initial radioimmunoassay suggested high content in kidneys and the intestinal tract, dilution tests indicated interfering substances, and immunocytochemistry revealed pneumadin immunoreactivity only in the duodenal crypts and Brunner's glands of the intestinal tract, and it was absent in the kidneys. sci-hub.runih.govresearchgate.net Pneumadin immunoreactivity has also been shown in C-cells of the thyroid gland, although radioimmunoassay did not measure sizeable concentrations there. sci-hub.runih.govresearchgate.net Pneumadin was not detected in the testes, seminal vesicles, ovaries, uterus, pancreas, liver, spleen, adrenal glands, and heart using RIA and ICC. sci-hub.runih.govresearchgate.net

These findings collectively suggest a potential role for pneumadin as a local regulator in organs where it is produced or detected, contributing to autocrine or paracrine signaling. researchgate.netnih.govresearchgate.net

Regulation and Modulators of Pneumadin Bioactivity

Hormonal Regulation of Pneumadin Concentration and Localization

The concentration and localization of pneumadin in certain tissues are subject to hormonal regulation. Research, particularly in rat models, has shed light on the influence of sex hormones on pneumadin levels.

Androgen-Dependent Regulation of Pneumadin in the Ventral Prostate

The content of pneumadin in the rat ventral prostate is dependent on the presence of adequate levels of circulating testosterone (B1683101). Studies involving orchidectomized rats have shown significant decreases in both prostate weight and pneumadin concentration. nih.gov The administration of testosterone effectively prevented these decreases, indicating an androgen-dependent regulatory mechanism. nih.gov Immunocytochemical studies have localized pneumadin immunoreactivity exclusively to the epithelial cells of the ventral prostate, and orchidectomy markedly reduced this immunoreactivity, an effect that was abolished by testosterone administration. nih.gov This suggests that androgens play a crucial role in maintaining pneumadin levels within the prostate epithelium.

Influence of Estrogen Administration on Pneumadin in Reproductive Tissues

In contrast to the effects of androgens, estrogen administration appears to have a different impact on pneumadin in reproductive tissues. Studies in sham-operated rats administered estradiol (B170435) demonstrated prostate atrophy but no change in pneumadin concentration. nih.gov Immunocytochemical analysis also showed that estradiol did not modify pneumadin immunoreactivity concentration in the atrophic prostate. nih.gov This suggests that while estrogen can influence the size of the prostate, it does not appear to directly regulate pneumadin content in this tissue in the same manner as testosterone. While the provided search results focus on the prostate, the outline mentions "reproductive tissues," suggesting a broader context that is not fully detailed in the available snippets regarding estrogen's influence on pneumadin outside of the prostate.

Glucocorticoid Interaction: Dexamethasone's Up-regulation of Pneumadin Effects

Glucocorticoids, such as dexamethasone (B1670325), have been shown to interact with and up-regulate certain effects of pneumadin. Dexamethasone administration has been found to enhance the growth of the adrenal cortex in rats, a mechanism that is suggested to involve the stimulation of ACTH release. researchgate.netnih.gov Pneumadin itself has been shown to stimulate the pituitary-adrenocortical axis and enhance adrenal growth, particularly in dexamethasone-suppressed rats. nih.govum.es

Furthermore, dexamethasone pretreatment has been observed to significantly increase the peak intracellular free calcium ([Ca2+]i) response evoked by pneumadin in cultured rat aortic smooth muscle cells. nih.gov This exaggerated [Ca2+]i response was abolished by the glucocorticoid antagonist mifepristone (B1683876) or the protein synthesis inhibitor cycloheximide, suggesting a mechanism involving glucocorticoid receptors and protein synthesis. nih.gov These findings indicate that dexamethasone can potentiate the cellular effects of pneumadin in certain contexts.

Factors Influencing Pneumadin Clearance and Inactivation

Information regarding the specific factors influencing pneumadin clearance and inactivation is limited in the provided search results. One study in rats noted that radioactive pneumadin was cleared from the circulation with a t1/2 beta of 480.3 seconds. researchgate.net This study also observed that radioactive pneumadin isolated from plasma eluted at an altered position on reverse phase HPLC, indicating that the peptide was modified in vivo. researchgate.net This modification was also seen when synthetic pneumadin was incubated in rat plasma in vitro, suggesting a potential mechanism of inactivation in the bloodstream. researchgate.net However, the exact nature of this modification and other factors influencing its clearance or inactivation are not detailed in the provided snippets.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Pneumadin (rat) | 130918-90-0 |

| Pneumadin (human) | 130918-91-1 |

| Testosterone | 6013 |

| Estradiol | 5750 |

| Dexamethasone | 5742 |

| Arginine Vasopressin | 90308173 |

| ACTH | 90307806 |

Data Tables:

Based on the provided information, a data table illustrating the effect of androgen deprivation and replacement on pneumadin concentration in the rat ventral prostate can be constructed:

| Treatment Group | Prostate Weight (relative to sham) | Pneumadin Concentration (relative to sham) | Pneumadin Immunoreactivity |

| Sham-operated | 100% | 100% | High |

| Orchidectomized | Decreased significantly | Decreased significantly | Markedly reduced |

| Orchidectomized + Testosterone | Prevented decrease | Prevented decrease | Abolished reduction |

| Sham-operated + Estradiol | Decreased (atrophy) | No significant change | No modification |

Note: Quantitative data for prostate weight and pneumadin concentration were described as "significant decreases" or "prevented these effects" in the source nih.gov. The table reflects the qualitative outcome based on the description.

Another table can summarize the effect of dexamethasone on pneumadin's action on intracellular calcium in rat aortic smooth muscle cells:

| Treatment Group | Pneumadin Effect on Intracellular Ca2+ |

| Pneumadin alone | Increased intracellular Ca2+ |

| Pneumadin + Dexamethasone pretreatment | Significantly increased peak intracellular Ca2+ response nih.gov |

| Pneumadin + Dexamethasone + Mifepristone | Abolished exaggerated Ca2+ response nih.gov |

| Pneumadin + Dexamethasone + Cycloheximide | Abolished exaggerated Ca2+ response nih.gov |

Advanced Research Methodologies in Pneumadin Investigation

Immunoanalytical Techniques for Peptide Quantification and Detection

Immunoanalytical techniques are crucial for the specific identification and measurement of peptides like pneumadin within complex biological samples. These methods leverage the high specificity of antibody-antigen interactions.

Development and Application of Specific Radioimmunoassay (RIA) Methods for Pneumadin

The establishment of a specific radioimmunoassay (RIA) method has been instrumental in determining pneumadin concentrations in various rat tissues. This method has demonstrated sufficient sensitivity for measuring the peptide's tissue content. sci-hub.ruthieme-connect.com For instance, a highly specific RIA method was developed for rat pneumadin determination. researchgate.netnih.gov This RIA method revealed high concentrations of pneumadin in the rat ventral prostate, and its levels were found to be dependent on testosterone (B1683101). nih.gov Studies using RIA have shown that pneumadin content in the rat ventral prostate increases steadily during postnatal development. nih.gov

The development of RIA for pneumadin typically involves the use of radioiodinated pneumadin and specific antibodies. sci-hub.ru For example, rat pneumadin has been radiolabeled with [125I]Na using the chloramine (B81541) T method and purified by gel chromatography. sci-hub.ru The efficiency of radiolabeling and the specific activity of the radiolabeled pneumadin are important parameters in the development of a sensitive RIA. sci-hub.ru

Immunocytochemical Approaches for Cellular and Tissue Localization of Pneumadin

Immunocytochemistry (ICC) complements RIA by providing visual evidence of pneumadin's localization within cells and tissues. This technique utilizes antibodies to detect the presence of pneumadin antigens in situ. thermofisher.com

Studies employing ICC have successfully localized pneumadin immunoreactivity in several rat organs. sci-hub.ruresearchgate.net High concentrations of pneumadin detected by RIA in newborn and adult rat lungs were corroborated by ICC, which localized pneumadin immunoreactivity in the bronchial and bronchiolar epithelium. sci-hub.ru In the ventral prostate, where RIA also measured very high concentrations, ICC showed that pneumadin immunoreactivity is contained within the epithelial cells. sci-hub.ru Specifically, ICC demonstrated that pneumadin immunoreactivity was mainly located in the apical pole of epithelial cells of the rat ventral prostate, particularly in subcellular organelles involved in protein secretion, such as rough endoplasmic reticulum cisternae, vacuoles, and granules. nih.gov ICC has also revealed the presence of pneumadin immunoreactivity in the thymus and in C-cells of the thyroid gland. sci-hub.ru While RIA suggested high content in kidneys and the intestinal tract, dilution tests indicated interfering substances, and accordingly, ICC-detectable pneumadin immunoreactivity was absent in kidneys and present only in the duodenal crypts and Brunner's glands of the intestinal tract. sci-hub.ru

The combination of RIA and ICC has provided valuable insights into the distribution and potential functions of pneumadin in different tissues. sci-hub.ru

In Vivo Experimental Models for Physiological Assessment

In vivo experimental models, particularly rodent models, have been essential for evaluating the physiological effects of pneumadin, including its antidiuretic and endocrine actions. thieme-connect.comresearchgate.netnih.govmedchemexpress.comlaboklin.comspandidos-publications.comfluoroprobe.comum.es

Rodent Models for Evaluating Antidiuretic and Endocrine Effects

Rodent models, such as water-loaded rats and non-water-loaded rats, have been used to study the antidiuretic and endocrine effects of pneumadin administration. researchgate.netnih.gov Bolus intravenous injection of pneumadin into water-loaded rats caused a rapid and significant antidiuresis and a reduction in Na+ and Cl- excretion. researchgate.netnih.gov Pneumadin administration did not affect mean arterial pressure, right atrial pressure, heart rate, or haematocrit in these models. researchgate.netnih.gov

In non-water-loaded rats, bolus intravenous injection of pneumadin caused a significant increase in arginine vasopressin (AVP) levels within 10 minutes. researchgate.netnih.gov Pneumadin administration also led to an increase in circulating atrial natriuretic peptide (ANP) but did not alter aldosterone (B195564) or plasma renin activity levels. researchgate.netnih.gov These findings suggest that pneumadin-induced antidiuresis is mediated by altering circulating AVP levels. researchgate.netnih.gov

Data from rodent studies highlight the potent effect of pneumadin on AVP release and its subsequent antidiuretic action.

| Effect Observed | Rodent Model | Key Finding | Source |

| Antidiuresis | Water-loaded rats | Significant decrease in urine flow, Na+, and Cl- excretion | researchgate.netnih.gov |

| Increased AVP levels | Non-water-loaded rats | Significant increase in circulating AVP within 10 min | researchgate.netnih.gov |

| Increased ANP levels | Non-water-loaded rats | Increase in circulating ANP | researchgate.netnih.gov |

| No change in BP, HR, Hct | Water-loaded rats | Mean arterial pressure, heart rate, or haematocrit unaltered | researchgate.netnih.gov |

| No change in Aldosterone/Renin | Non-water-loaded rats | Aldosterone or plasma renin activity levels unaltered | researchgate.netnih.gov |

Dexamethasone-Suppressed Animal Models for Adrenocortical Studies

Dexamethasone-suppressed animal models have been employed to investigate the effects of pneumadin on the adrenocortical axis. Dexamethasone (B1670325) is a synthetic corticosteroid that suppresses ACTH secretion, leading to adrenal cortex atrophy. um.esgribblesvets.com.auvcahospitals.com

Studies using rats treated with dexamethasone have shown that pneumadin administration can counteract dexamethasone-induced adrenal atrophy. um.esum.es Pneumadin significantly raised adrenal weight and the average volume of adrenocortical cells in dexamethasone-treated rats. um.es The peptide also increased ACTH plasma concentration in these animals. um.es However, blood levels of aldosterone and corticosterone (B1669441), as well as steroid output by adrenal quarters, were not apparently affected by short-term pneumadin treatment in this model. um.es Longer administration of pneumadin in dexamethasone-treated rats counteracted atrophy by preventing the decrease in volume and number of parenchymal cells and raised aldosterone and corticosterone production of adrenal quarters, although it did not always significantly alter plasma concentrations of these hormones. um.es

These findings suggest that pneumadin can enhance the growth of the adrenal cortex in dexamethasone-suppressed rats, likely by stimulating ACTH release. um.esum.es The response of steroidogenesis appears to require longer exposure to pneumadin in the context of dexamethasone-induced suppression. um.esum.es

Genetic Models (e.g., Brattleboro Rats) for Confirming AVP-Dependence

Genetic models, such as Brattleboro rats, have been crucial for confirming the dependence of pneumadin's antidiuretic effect on a functional AVP system. researchgate.netnih.gov Brattleboro rats have a naturally occurring genetic mutation that results in their inability to produce functional vasopressin. nih.govwikipedia.org

Injection of pneumadin into water-loaded Brattleboro rats did not change urine flow. researchgate.netnih.gov This lack of antidiuretic response in rats genetically deficient in circulating AVP confirms that the antidiuresis induced by pneumadin is dependent on the presence of AVP. researchgate.netnih.gov These studies in Brattleboro rats provide strong evidence for the mechanism by which pneumadin exerts its antidiuretic effect, highlighting its role in stimulating AVP release. researchgate.netnih.gov

In Vitro Cellular and Organ Culture Systems for Mechanistic Elucidation

In vitro models provide controlled environments to investigate the direct effects of Pneumadin on specific cell types and tissues, offering insights into its cellular and molecular mechanisms.

Dispersed Cell Preparations (e.g., Adrenocortical Cells, Aortic Smooth Muscle Cells)

Dispersed cell preparations have been instrumental in examining the direct cellular responses to Pneumadin. Studies utilizing dispersed rat adrenocortical cells have shown that while Pneumadin can increase cytosolic free calcium concentration, it does not necessarily evoke a direct secretory response in these isolated cells. um.es This suggests that the effects of Pneumadin on adrenal function observed in vivo might involve indirect mechanisms or interactions with other factors. um.esum.es

Cultured rat aortic smooth muscle cells have been used to determine the direct vascular effects of Pneumadin. researchgate.netnih.govbiosyn.comdntb.gov.uathieme-connect.com Investigations measuring changes in intracellular free calcium ([Ca2+]i) levels in these cells have demonstrated that Pneumadin evokes a rapid, concentration-dependent, biphasic increase in [Ca2+]i. researchgate.netnih.gov The basal [Ca2+]i level of 108 nM was observed to rise to a maximum peak value of 170 nM upon Pneumadin administration. nih.gov Although the maximal [Ca2+]i response was less than with other vasoactive agonists, Pneumadin exhibited higher potency with an EC50 of 0.5 nM compared to endothelin-1's EC50 of 3.1 nM. nih.gov Further research indicated that Pneumadin-evoked increases in inositol (B14025) 1,4,5-trisphosphate levels paralleled the [Ca2+]i changes, suggesting that Pneumadin increases Ca2+ mobilization in these cells via activation of phospholipase C coupled receptors. nih.gov This effect was also shown to be up-regulated by dexamethasone. nih.gov

The following table summarizes key findings from studies using dispersed cell preparations:

| Cell Type | Observed Effect of Pneumadin | Key Finding | Citation |

| Dispersed Rat Adrenocortical Cells | Increased cytosolic free calcium concentration | Does not evoke a direct secretory response in isolation. | um.es |

| Cultured Rat Aortic Smooth Muscle Cells | Rapid, concentration-dependent, biphasic increase in [Ca2+]i | More potent than endothelin-1 (B181129) in increasing [Ca2+]i (EC50 0.5 nM). | researchgate.netnih.gov |

| Cultured Rat Aortic Smooth Muscle Cells | Increased inositol 1,4,5-trisphosphate levels | Suggests activation of phospholipase C coupled receptors for Ca2+ mobilization. | nih.gov |

Tissue Explant Incubation for Secretory Activity Assessment (e.g., Adrenal Quarters)

Tissue explant incubation allows for the study of Pneumadin's effects on the secretory activity of tissues while preserving some of their native architecture and cell-cell interactions. Studies using quartered rat adrenal glands have investigated the impact of Pneumadin on steroid hormone output. um.esum.esresearchgate.net

In experiments involving adrenal quarters from rats treated with dexamethasone (DX), Pneumadin enhanced aldosterone production in quarters from rats treated with a lower dose of DX for 8 days. um.es In quarters from animals administered a higher dose of DX for 12 days, Pneumadin was found to increase the yield of both aldosterone and corticosterone. um.es However, despite these effects on steroid output by adrenal quarters, Pneumadin did not consistently cause significant changes in plasma concentrations of aldosterone and corticosterone in these studies. um.esum.esresearchgate.net This discrepancy between the effects on isolated adrenal quarters and circulating hormone levels suggests complex in vivo regulation or potential effects of Pneumadin on hormone clearance. um.es

The protocol for in vitro steroid secretion assessment using adrenal quarters typically involves preincubation in Krebs-Ringer bicarbonate buffer with glucose, followed by incubation with the test substance (Pneumadin) in fresh buffer containing bovine serum albumin. um.esum.es The incubation medium is then collected for steroid hormone assay. um.esum.es

Key observations from adrenal quarter incubation studies include:

| Tissue Explant | Experimental Condition | Observed Effect of Pneumadin on Steroid Output | Citation |

| Rat Adrenal Quarters | From rats treated with lower dose DX (8 days) | Enhanced aldosterone production. | um.es |

| Rat Adrenal Quarters | From rats treated with higher dose DX (12 days) | Increased aldosterone and corticosterone yield. | um.es |

Biochemical and Chromatographic Methods for Peptide Isolation and Characterization

The isolation and characterization of Pneumadin as a distinct peptide have relied heavily on biochemical and chromatographic techniques. Pneumadin is a decapeptide, with the rat peptide sequence identified as Tyr-Gly-Glu-Pro-Lys-Leu-Asp-Ala-Gly-Val-NH2. researchgate.net Human and rat Pneumadin differ by a single amino acid substitution (Tyr/Ala). researchgate.net

Extraction and purification procedures for peptides like Pneumadin often involve initial extraction in acidic solutions, followed by purification steps utilizing chromatography. researchgate.net Cation-exchange chromatography has been employed in the purification of antidiuretic peptides from tissues. researchgate.net

High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is a standard and versatile technique for peptide purification and analysis. researchgate.netnih.govbachem.com RP-HPLC separates peptides based on their hydrophobicity, utilizing a stationary phase (commonly C18-modified silica) and a mobile phase typically consisting of a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., containing trifluoroacetic acid). bachem.com Detection is often performed by monitoring UV absorbance, typically at 210-220 nm. bachem.com

RP-HPLC has been used in Pneumadin research for purifying synthetic Pneumadin and for analyzing modifications to the peptide. researchgate.netnih.gov Studies have shown that radioactive Pneumadin isolated from plasma elutes at an altered position on reverse-phase HPLC, indicating that the peptide undergoes modification in vivo. researchgate.netnih.gov This modification was also observed when synthetic Pneumadin was incubated in rat plasma in vitro. researchgate.netnih.gov Purification and sequencing of the modified synthetic peptide confirmed that the modification was not a proteolytic cleavage. researchgate.netnih.gov

While the specific detailed chromatographic protocols used for the initial isolation of Pneumadin from lung tissue are not extensively detailed in the provided snippets, the general principles of peptide purification involving chromatography, such as those described for other peptides, are applicable. researchgate.netnih.govbachem.compolypeptide.com These methods aim to separate the target peptide from impurities based on properties like charge, size, or hydrophobicity. bachem.compolypeptide.com

Techniques for peptide characterization following isolation and purification include sequencing to determine the amino acid order and mass spectrometry (MS) to confirm molecular weight and analyze modifications. researchgate.netnih.gov Radioimmunoassay (RIA) has also been established as a specific method for measuring rat Pneumadin concentrations in tissues. researchgate.netsci-hub.ru

Key methods used in biochemical and chromatographic investigations of Pneumadin include:

Extraction in acidic solutions: Used for initial peptide extraction from tissues. researchgate.net

Cation-exchange chromatography: Employed in the purification of basic peptides. researchgate.net

Reverse-phase HPLC (RP-HPLC): Standard method for peptide purification and analysis based on hydrophobicity. researchgate.netnih.govbachem.com Used for purifying synthetic Pneumadin and analyzing modifications. researchgate.netnih.gov

Amino acid sequencing: Used to determine the primary structure of Pneumadin. researchgate.net

Radioimmunoassay (RIA): A specific method for quantifying Pneumadin in tissues. researchgate.netsci-hub.ru

The application of these biochemical and chromatographic techniques has been essential for the identification, synthesis, purification, and analysis of Pneumadin, enabling further investigations into its biological activities using in vitro and in vivo models.

Pathophysiological Implications and Translational Research Perspectives of Pneumadin

Hypothesized Role in Syndrome of Inappropriate Antidiuresis (SIADH) Associated with Lung Diseases

The syndrome of inappropriate antidiuretic hormone secretion (SIADH) is a condition characterized by the unsuppressed release of ADH, leading to impaired water excretion and subsequent hyponatremia. qyaobio.com SIADH is frequently associated with various medical conditions, including lung diseases. qyaobio.comlifetein.com Pneumonia, whether viral, bacterial, or tuberculous, has been described as a potential inducer of SIADH. qyaobio.com Small cell lung cancer is particularly known for its association with SIADH due to the ectopic production of vasopressin. lifetein.com

Given that Pneumadin is a lung-derived peptide that potently stimulates the release of AVP, it has been hypothesized to play a role in the pathogenesis of SIADH associated with lung diseases. fluoroprobe.comnih.gov The presence of this antidiuretic peptide in the lungs suggests a potential mechanism by which pulmonary pathologies could contribute to the inappropriate secretion of ADH and the resulting fluid and electrolyte imbalances seen in SIADH. The exact mechanisms by which lung diseases trigger ADH release and the specific involvement of Pneumadin in this process are areas that merit further investigation. fluoroprobe.comnih.gov

Potential Contributions to Water and Electrolyte Disturbances in Pulmonary Pathologies

Electrolyte imbalances are commonly observed in patients with pulmonary pathologies, including pneumonia and chronic obstructive pulmonary disease (COPD). Hyponatremia, a low serum sodium concentration, is a frequent electrolyte abnormality in these patients and is associated with adverse outcomes. Other electrolyte disturbances, such as hypokalemia, have also been noted in individuals with pneumonia and exacerbated COPD.

The physiological action of Pneumadin in triggering ADH release directly impacts water and electrolyte balance. ADH primarily acts on the kidneys to increase water reabsorption, leading to concentrated urine and increased body water retention. qyaobio.comlifetein.com In the context of lung diseases, if Pneumadin release is dysregulated, it could contribute to the development of hyponatremia and other electrolyte disturbances by promoting excessive water retention and potentially influencing renal handling of electrolytes. fluoroprobe.comnih.gov Research has highlighted the importance of monitoring and correcting electrolyte imbalances in patients with respiratory infections due to their association with increased morbidity and mortality. The characterization of Pneumadin as a regulatory peptide in the lung that appears crucial in water and electrolyte disturbances in lung disease further supports its potential contribution to these imbalances.

Research into Therapeutic Strategies Targeting Pneumadin or its Downstream Pathways

Research into therapeutic strategies for lung diseases, particularly pneumonia, extends beyond traditional antibiotic treatment to include host-directed therapies and approaches targeting the inflammatory response and fluid balance. While extensive research is ongoing in these areas, specific therapeutic strategies directly targeting Pneumadin are not widely documented in the reviewed literature as established clinical approaches.

However, the identification of Pneumadin as a peptide that influences ADH release suggests that its pathway could represent a potential therapeutic target for managing SIADH and associated electrolyte disturbances in lung disease. Strategies could theoretically involve inhibiting Pneumadin synthesis or release, blocking its interaction with its receptor (if identified), or modulating the downstream effects of the AVP system specifically stimulated by Pneumadin.

Existing therapeutic approaches for SIADH often involve fluid restriction, administration of hypertonic saline in severe cases, and sometimes medications like vasopressin receptor antagonists that block the action of ADH. qyaobio.com While these strategies target the broader ADH pathway, understanding the specific role of Pneumadin could potentially lead to more targeted interventions for lung disease-associated SIADH. Some research mentions the potential use of Pneumadin as a therapeutic agent in patent literature, though the specific application described in one instance referred to a different peptide. Another source lists Pneumadin as a peptide available for research purposes. Further research is needed to explore the therapeutic potential of directly targeting Pneumadin or its specific downstream signaling cascade in the context of pulmonary pathologies and associated fluid and electrolyte imbalances.

Future Avenues for Pneumadin Research and Potential Clinical Applications

Future research into Pneumadin should focus on elucidating its precise physiological role in the healthy lung and how its expression and activity are altered in various pulmonary pathologies, including pneumonia, COPD, and lung cancer. Identifying the specific receptors that Pneumadin interacts with in the neurohypophysis and potentially in the lung or kidneys would be crucial for understanding its mechanism of action and for developing targeted therapies.

Further studies are needed to confirm the hypothesized role of Pneumadin in the pathogenesis of SIADH associated with lung diseases. This could involve measuring Pneumadin levels in patients with different lung conditions and SIADH, and investigating the correlation between Pneumadin levels and the severity of hyponatremia and fluid imbalance. Animal models of lung disease-induced SIADH could also be utilized to study the effects of modulating Pneumadin activity.

Translational research perspectives include exploring the potential of Pneumadin as a biomarker for diagnosing or predicting the severity of SIADH and electrolyte disturbances in patients with lung diseases. Furthermore, the development of therapeutic agents that specifically target Pneumadin or its pathway holds potential for novel treatments for these complications. This could involve the design of Pneumadin antagonists or inhibitors, or therapies aimed at normalizing dysregulated Pneumadin signaling. The broader context of novel therapeutic strategies for pneumonia, including host-directed therapies, provides a framework within which Pneumadin-targeted interventions could be explored as adjuvant treatments to address specific aspects of the disease pathophysiology related to fluid and electrolyte homeostasis.

Q & A

Q. What are the primary biochemical characteristics of Pneumadin, and how are they identified in experimental settings?

Pneumadin, a bioactive peptide, is characterized by its molecular structure (e.g., amino acid sequence) and receptor-binding properties. Identification typically involves mass spectrometry for sequence validation and immunoassays (e.g., ELISA) for quantification . Researchers should cross-reference spectral data with established databases and validate detection methods using positive/negative controls to ensure specificity.

Q. What experimental models are commonly used to study Pneumadin’s physiological role?

In vitro models include cell lines expressing Pneumadin receptors (e.g., transfected HEK293 cells), while in vivo studies often use rodent models (rats/mice) due to conserved peptide homologs. Experimental design should specify species (human vs. rat Pneumadin) to account for interspecies variability . Dose-response curves and knockout models are recommended to establish causality.

Q. How can researchers optimize assays to detect Pneumadin in heterogeneous biological samples?

Sample preparation is critical: use protease inhibitors to prevent degradation and centrifugal filtration to isolate low-molecular-weight peptides. ELISA kits validated for Pneumadin (human/rat) are preferred, but researchers must confirm cross-reactivity and sensitivity thresholds via spike-and-recovery experiments .

Advanced Research Questions

Q. What methodologies resolve contradictions in Pneumadin’s reported mechanisms of action across studies?

Contradictory findings (e.g., receptor activation vs. antagonism) may arise from differences in cell types, assay conditions, or peptide concentrations. A systematic approach includes:

- Meta-analysis of published data to identify confounding variables.

- Dose-response profiling under standardized conditions (pH, temperature).

- Orthogonal assays (e.g., cAMP measurement vs. calcium imaging) to confirm signaling pathways . Example: Discrepancies in GPCR coupling can be addressed using receptor-specific antagonists and siRNA knockdowns.

Q. How should researchers design studies to compare Pneumadin’s in vitro efficacy with in vivo outcomes?

- Pharmacokinetic profiling : Measure peptide stability (half-life) in serum and tissue distribution via radiolabeling or LC-MS.

- Translational endpoints : Align in vitro EC50 values with in vivo doses adjusted for bioavailability.

- Control for confounding factors : Use pair-fed animals or sham-operated controls in in vivo experiments .

Q. What statistical approaches are recommended for analyzing Pneumadin’s dose-dependent effects in complex datasets?

- Non-linear regression (e.g., sigmoidal curve fitting) to calculate EC50/IC50.

- Mixed-effects models for longitudinal in vivo data to account for individual variability.

- Adjustment for multiple comparisons (e.g., Bonferroni correction) in studies testing multiple endpoints .

Data Interpretation and Validation

Q. How can researchers validate Pneumadin’s interaction partners identified via high-throughput screens?

- Co-immunoprecipitation (Co-IP) with antibodies specific to Pneumadin and putative partners.

- Surface plasmon resonance (SPR) to quantify binding affinity (KD).

- Functional assays : Test whether partner knockdown/overexpression modulates Pneumadin’s activity .

Q. What criteria distinguish artifact signals from true Pneumadin activity in fluorescence-based assays?

- Negative controls : Include scrambled peptide analogs and receptor-null cells.

- Signal linearity : Confirm that fluorescence intensity scales with peptide concentration.

- Pharmacological validation : Block signals using established receptor antagonists .

Ethical and Technical Considerations

Q. How should researchers address ethical concerns in Pneumadin studies involving animal models?

Follow institutional guidelines for humane endpoints (e.g., tumor size, weight loss). For invasive procedures (e.g., intracerebroventricular injections), justify sample sizes via power analysis to minimize animal use .

Q. What steps ensure reproducibility in Pneumadin research across laboratories?

- Detailed protocols : Specify buffer compositions (e.g., 25 mM HEPES, pH 7.4) and equipment settings (e.g., centrifugation at 10,000×g).

- Data transparency : Share raw datasets (e.g., via Zenodo) and negative results.

- Reagent validation : Use commercial Pneumadin batches with certificates of analysis .

Tables for Methodological Reference

Table 1: Key Parameters for Pneumadin Detection

| Method | Sensitivity (LOD) | Specificity Controls | Recommended Use |

|---|---|---|---|

| ELISA | 0.1 ng/mL | Scrambled peptide, matrix spike | Serum/tissue homogenates |

| LC-MS | 0.01 ng/mL | Isotope-labeled internal standard | Pharmacokinetic studies |

Table 2: Common Pitfalls in Pneumadin Studies

| Issue | Solution |

|---|---|

| Non-specific binding in immunoassays | Pre-clear samples with protein A/G beads |

| Low in vivo bioavailability | Use lipid-coated nanoparticles for delivery |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.